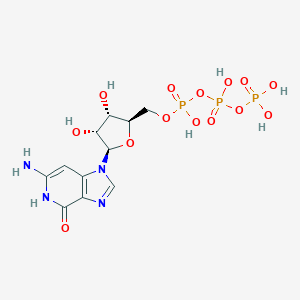
3-Deazaguanosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deazaguanosine triphosphate (dGTP) is a modified nucleotide that has gained significant attention in the field of biochemistry and molecular biology due to its unique properties. It is a non-natural nucleotide that lacks the nitrogen atom at the C-3 position of the purine ring, which distinguishes it from the natural nucleotide guanosine triphosphate (GTP). This modification alters the physicochemical properties of dGTP and makes it an attractive tool for various scientific applications.
Mécanisme D'action
DGTP can be incorporated into DNA during replication by DNA polymerases. The incorporation of 3-Deazaguanosine triphosphate can lead to the formation of DNA with altered properties, which can affect various biological processes. The exact mechanism of action of this compound is still being studied, but it is thought to be due to the altered physicochemical properties of the modified nucleotide.
Biochemical and Physiological Effects:
The incorporation of this compound into DNA can lead to the formation of DNA with altered properties. This can affect various biological processes, including transcription and translation. The altered DNA can also affect the stability and structure of the DNA molecule. The exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Deazaguanosine triphosphate in lab experiments has several advantages. It can be used to study the effects of modified DNA on various biological processes, and it can be used as a tool to alter the properties of DNA. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the altered properties of DNA can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 3-Deazaguanosine triphosphate. One area of research is the development of new methods for the synthesis of this compound. Another area of research is the study of the effects of modified DNA on various biological processes. Additionally, the use of this compound as a tool to alter the properties of DNA could lead to new insights into the structure and function of DNA.
Conclusion:
In conclusion, this compound (this compound) is a modified nucleotide that has gained significant attention in the field of biochemistry and molecular biology due to its unique properties. It has been used as a substrate for DNA polymerases and can be incorporated into DNA during replication. The altered properties of DNA can affect various biological processes, and the use of this compound as a tool to alter the properties of DNA could lead to new insights into the structure and function of DNA.
Méthodes De Synthèse
The synthesis of 3-Deazaguanosine triphosphate involves several steps, including the protection of the 2'- and 3'-hydroxyl groups of guanosine, followed by the deamination of the C-3 nitrogen atom using a specific enzyme, 3-deazaguanine synthase. The resulting 3-deazaguanine is then phosphorylated to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DGTP has found widespread use in scientific research due to its unique properties. It has been used as a substrate for DNA polymerases, which are enzymes that synthesize DNA. The incorporation of 3-Deazaguanosine triphosphate into DNA during replication can lead to the formation of DNA with altered properties. This has been used to study the effects of modified DNA on various biological processes, including transcription and translation.
Propriétés
Numéro CAS |
103122-85-6 |
|---|---|
Formule moléculaire |
C11H17N4O14P3 |
Poids moléculaire |
522.19 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-amino-4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O14P3/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H,22,23)(H,24,25)(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1 |
Clé InChI |
FCBFMNZRZDXNQB-MGUDNFKCSA-N |
SMILES isomérique |
C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canonique |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Autres numéros CAS |
103122-85-6 |
Synonymes |
3-deaza-GTP 3-deazaguanosine triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



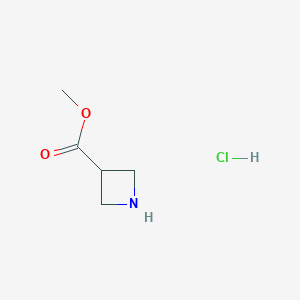
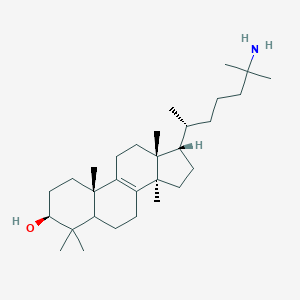
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)
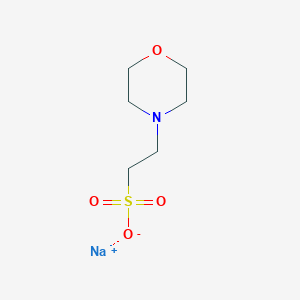
![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
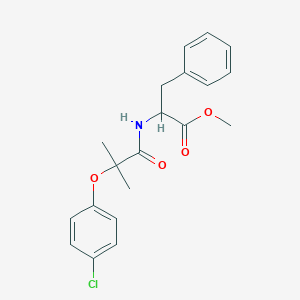
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
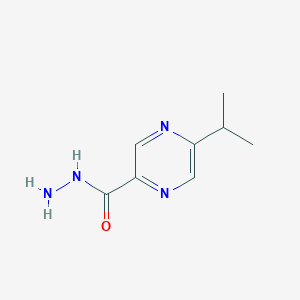
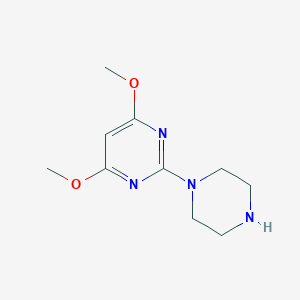
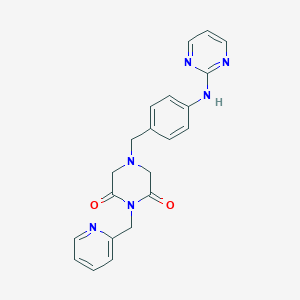
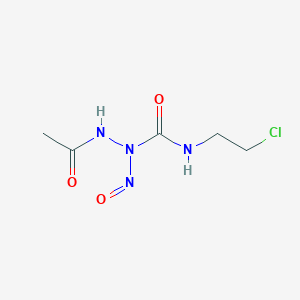
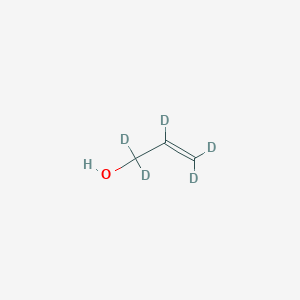
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
